3-(2-Ethoxy-5-methylphenyl)-1-propene
Description
Overview of Phenylpropene Scaffold Significance in Organic Chemistry
The phenylpropene scaffold, a C6-C3 skeleton, is a fundamental structural motif found in a vast array of natural products and synthetically important molecules. Its prevalence in natural sources, particularly in essential oils, underscores its biological significance. In organic synthesis, the phenylpropene unit serves as a versatile building block, offering multiple reactive sites—the aromatic ring and the propylene (B89431) side chain—for further functionalization. The double bond in the propene chain can undergo a variety of addition reactions, while the aromatic ring is amenable to electrophilic substitution, allowing for the construction of more complex molecular architectures.
Importance of Ethoxy and Methyl Substituents in Aromatic Systems
The electronic and steric properties of an aromatic ring can be finely tuned by the introduction of substituents. The ethoxy group (-OCH2CH3) and the methyl group (-CH3) are common substituents that significantly influence the reactivity and properties of the benzene (B151609) ring.
The ethoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic π-system. This increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. The ethoxy group primarily directs incoming electrophiles to the ortho and para positions. Sterically, the ethoxy group is bulkier than a methoxy (B1213986) group, which can influence the regioselectivity of reactions and the conformational preferences of the molecule.
The methyl group is also an electron-donating group, albeit weaker than the ethoxy group, operating through an inductive effect. It similarly activates the aromatic ring towards electrophilic substitution and directs to the ortho and para positions. The presence of both an ethoxy and a methyl group on the benzene ring, as in the case of 3-(2-Ethoxy-5-methylphenyl)-1-propene, results in a highly activated and nucleophilic aromatic system.
Research Context of this compound within Aromatic Alkenes
This compound belongs to the class of aromatic alkenes, also known as arylalkenes. Research into such compounds is driven by their potential as intermediates in organic synthesis and their presence in various natural products. The specific substitution pattern of an ethoxy group at the C2 position and a methyl group at the C5 position of the phenyl ring, combined with the terminal double bond of the propene chain, makes this molecule an interesting subject for studies in reaction methodology, such as olefin metathesis, and for the synthesis of more complex, potentially biologically active molecules. The arrangement of the substituents can also influence the compound's physical and spectroscopic properties.
Historical Development and Evolution of Research in Alkene and Aromatic Chemistry Relevant to the Compound
The understanding of alkenes and aromatic compounds has been central to the development of organic chemistry. Early work in the 19th century by chemists like August Kekulé laid the groundwork for understanding the structure of benzene and the nature of aromaticity. prepchem.com The development of reactions to form carbon-carbon double bonds, such as the Wittig reaction, discovered by Georg Wittig in the 1950s, was a major milestone, providing a reliable method for synthesizing alkenes from aldehydes and ketones. prepchem.com This reaction is a plausible method for the synthesis of this compound from 2-ethoxy-5-methylbenzaldehyde (B1321629).
Another significant advancement was the development of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which allows for the formation of substituted alkenes from aryl halides and alkenes. chemicalbook.com These reactions have revolutionized the synthesis of complex organic molecules, including substituted phenylpropenes. The continuous evolution of these synthetic methods provides chemists with powerful tools to construct molecules with precise control over their structure and stereochemistry.
Detailed Research Findings
While specific research literature on this compound is not widely available, its synthesis can be proposed based on well-established synthetic methodologies. A likely route would involve the Wittig reaction, a powerful and versatile method for alkene synthesis. prepchem.comyoutube.com
Proposed Synthesis:
The synthesis of this compound can be envisioned via the Wittig reaction between 2-ethoxy-5-methylbenzaldehyde and the ylide generated from methyltriphenylphosphonium (B96628) bromide.
Step 1: Formation of the Wittig Reagent. Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, to deprotonate the methyl group and form the corresponding phosphonium (B103445) ylide (a Wittig reagent). youtube.com
Step 2: Reaction with the Aldehyde. The nucleophilic ylide then attacks the electrophilic carbonyl carbon of 2-ethoxy-5-methylbenzaldehyde. youtube.com This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form the desired alkene, this compound, and triphenylphosphine (B44618) oxide as a byproduct. youtube.com
The starting aldehyde, 2-ethoxy-5-methylbenzaldehyde, can be synthesized from commercially available 2-hydroxy-5-methylbenzaldehyde (B1329341) via Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.
Data Tables
The following tables provide predicted spectroscopic data for this compound based on the analysis of similar structures and general principles of spectroscopy.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1' (vinyl) | 5.0 - 5.2 | dd | ~10.2, 1.5 |
| H-1' (vinyl) | 5.0 - 5.2 | dd | ~17.1, 1.5 |
| H-2' (vinyl) | 5.9 - 6.1 | m | - |
| H-3' (benzylic) | 3.3 - 3.5 | d | ~6.6 |
| Aromatic H | 6.7 - 7.1 | m | - |
| -OCH₂CH₃ | 4.0 - 4.2 | q | 7.0 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | 7.0 |
| Ar-CH₃ | 2.2 - 2.4 | s | - |
This table is interactive. You can sort the data by clicking on the headers.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-1' (vinyl) | ~116 |
| C-2' (vinyl) | ~137 |
| C-3' (benzylic) | ~34 |
| C-1 (aromatic) | ~130 |
| C-2 (aromatic) | ~156 |
| C-3 (aromatic) | ~111 |
| C-4 (aromatic) | ~128 |
| C-5 (aromatic) | ~130 |
| C-6 (aromatic) | ~127 |
| -OCH₂CH₃ | ~64 |
| -OCH₂CH₃ | ~15 |
| Ar-CH₃ | ~20 |
This table is interactive. You can sort the data by clicking on the headers.
Predicted IR Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H (sp² alkene) | 3075 - 3095 | Medium |
| C-H (sp³ alkane) | 2850 - 2960 | Medium-Strong |
| C=C (alkene) | 1640 - 1650 | Medium |
| C=C (aromatic) | ~1600, ~1480 | Medium-Strong |
| C-O (ether) | 1240 - 1260 (asymmetric), 1020-1050 (symmetric) | Strong |
| =C-H bend (alkene) | 910 - 920 and 990 - 1000 | Strong |
This table is interactive. You can sort the data by clicking on the headers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-4-methyl-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-6-11-9-10(3)7-8-12(11)13-5-2/h4,7-9H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQDAAWYNLWMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Ethoxy 5 Methylphenyl 1 Propene and Analogues
Precursor Synthesis Strategies Involving Substituted Phenyl Rings
A common and versatile approach to the synthesis of 3-(2-ethoxy-5-methylphenyl)-1-propene involves the initial construction of the substituted phenyl ring, followed by the introduction of the propenyl side chain. This two-stage strategy allows for greater control over the substitution pattern of the aromatic core.
Preparation of 2-Ethoxy-5-methylphenyl Moieties
The cornerstone of this synthetic strategy is the efficient preparation of the 2-ethoxy-5-methylphenyl precursor. The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. wikipedia.orgchemistrysteps.comutahtech.edumasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. In this context, 4-methylphenol (p-cresol) serves as a readily available starting material. The phenolic proton of 4-methylphenol is first abstracted by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the more nucleophilic 4-methylphenoxide ion. This is followed by reaction with an ethylating agent, typically ethyl iodide or ethyl bromide, via an SN2 mechanism to yield 2-ethoxy-5-methylphenol. utahtech.edumasterorganicchemistry.com The reaction is generally carried out in a suitable solvent and may be facilitated by a phase-transfer catalyst to enhance the reaction rate and yield. studentshare.orglearncbse.in
| Starting Material | Reagents | Product | Key Reaction Type |
| 4-Methylphenol | 1. Base (e.g., NaOH, KOH) 2. Ethyl halide (e.g., C2H5I, C2H5Br) | 2-Ethoxy-5-methylphenol | Williamson Ether Synthesis |
An alternative precursor is 2-ethoxy-5-methylbenzaldehyde (B1321629). This can be synthesized from 1-ethoxy-4-methylbenzene through formylation. Several methods exist for the introduction of a formyl group onto an activated aromatic ring. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful tool for formylating electron-rich aromatic compounds. chemistrysteps.comijpcbs.comcambridge.orgorganic-chemistry.org The Duff reaction offers another route, using hexamine as the formylating agent in the presence of an acid, and is particularly effective for phenols. wikipedia.orgecu.edu
| Precursor | Reagents | Product | Key Reaction Type |
| 1-Ethoxy-4-methylbenzene | DMF, POCl₃ | 2-Ethoxy-5-methylbenzaldehyde | Vilsmeier-Haack Reaction |
| 2-Ethoxy-5-methylphenol | Hexamine, Acid | 2-Ethoxy-5-methylbenzaldehyde | Duff Reaction |
Introduction of the Propenyl Side Chain
Once the 2-ethoxy-5-methylphenyl precursor is in hand, the next critical step is the introduction of the 1-propenyl side chain. Several robust carbon-carbon bond-forming reactions are well-suited for this transformation.
A Grignard reaction provides a straightforward method. The precursor, 2-ethoxy-5-methylbenzaldehyde, can be reacted with allylmagnesium bromide. nih.gov This Grignard reagent, prepared from allyl bromide and magnesium metal, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgorgsyn.orgbartleby.com The initial product is a secondary alcohol, 1-(2-ethoxy-5-methylphenyl)but-3-en-1-ol. Subsequent acid-catalyzed dehydration of this alcohol leads to the formation of the desired this compound. chegg.com
The Wittig reaction is another powerful tool for converting aldehydes and ketones into alkenes. nih.govstackexchange.comudel.edumasterorganicchemistry.com In this case, 2-ethoxy-5-methylbenzaldehyde would be treated with a phosphorus ylide, specifically ethyltriphenylphosphonium bromide, in the presence of a strong base. The ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. stackexchange.com The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.
| Precursor | Reagents | Intermediate/Product | Key Reaction Type |
| 2-Ethoxy-5-methylbenzaldehyde | 1. Allylmagnesium bromide 2. H₃O⁺ (workup) 3. Acid (dehydration) | This compound | Grignard Reaction & Dehydration |
| 2-Ethoxy-5-methylbenzaldehyde | Ethyltriphenylphosphonium bromide, Base | This compound | Wittig Reaction |
Direct Synthesis Approaches for this compound
Direct synthesis approaches aim to construct the target molecule in a more convergent manner, often through powerful catalytic cross-coupling reactions or other modern synthetic methods.
Catalytic Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are at the forefront of modern organic synthesis. The Suzuki-Miyaura coupling, for instance, could be envisioned for the synthesis of the target compound. nih.gov This would involve the reaction of an organoboron compound, such as (2-ethoxy-5-methylphenyl)boronic acid, with an allyl halide, like allyl bromide, in the presence of a palladium catalyst and a base. hrpub.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond.
The Heck reaction provides another palladium-catalyzed route. nih.gov This reaction couples an unsaturated halide with an alkene. A plausible approach would be the reaction of 2-bromo-1-ethoxy-4-methylbenzene (B10959) with prop-1-ene (B156429) in the presence of a palladium catalyst and a base. researchgate.net The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer.
| Aryl Precursor | Coupling Partner | Catalyst System | Product | Key Reaction Type |
| (2-Ethoxy-5-methylphenyl)boronic acid | Allyl bromide | Palladium catalyst, Base | This compound | Suzuki-Miyaura Coupling |
| 2-Bromo-1-ethoxy-4-methylbenzene | Prop-1-ene | Palladium catalyst, Base | This compound | Heck Reaction |
Olefin Metathesis Approaches for Alkene Generation
Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. youtube.com A cross-metathesis reaction between 2-ethoxy-5-methylstyrene and ethene could, in principle, yield this compound. hrpub.orgacs.orgorganic-chemistry.orgacs.org However, controlling the selectivity in cross-metathesis reactions can be challenging, and the formation of homodimers is a common side reaction. The reaction is typically driven forward by the removal of a volatile byproduct, in this case, the homodimer of ethene, which is ethylene (B1197577) gas.
| Alkene 1 | Alkene 2 | Catalyst | Product | Key Reaction Type |
| 2-Ethoxy-5-methylstyrene | Ethene | Grubbs' Catalyst (Ruthenium-based) | This compound | Olefin Cross-Metathesis |
Condensation and Elimination Reactions for Propenyl Group Formation
Condensation reactions, followed by elimination, offer a classical yet effective route to unsaturated systems. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, can be adapted for this purpose. chemistrysteps.com This would involve the reaction of an acetophenone (B1666503) derivative, 2-ethoxy-5-methylacetophenone, with formaldehyde (B43269) in the presence of a base. researchgate.net This reaction would form a β-hydroxy ketone intermediate. Subsequent reduction of the ketone functionality to a secondary alcohol, followed by acid- or base-catalyzed dehydration, would generate the desired propenyl group. miracosta.edumasterorganicchemistry.comnih.gov This multi-step sequence within a single conceptual framework provides a versatile method for constructing the propenyl side chain.
| Ketone Precursor | Aldehyde | Reaction Sequence | Product | Key Reaction Types |
| 2-Ethoxy-5-methylacetophenone | Formaldehyde | 1. Base-catalyzed condensation 2. Reduction of ketone 3. Dehydration | This compound | Claisen-Schmidt Condensation, Reduction, Dehydration |
Synthesis of Structurally Related Ethoxyphenylpropenes and Derivatives
The synthesis of this compound and its analogues can be approached through several established organic chemistry reactions. These methods often involve the construction of the C6-C3 skeleton and subsequent modification. Key strategies include the Wittig reaction, Grignard reactions, and Claisen rearrangements, which allow for the formation of the essential carbon-carbon bonds and the introduction of the propene functionality.
A common approach for synthesizing phenylpropenes involves the reaction of a corresponding benzaldehyde (B42025) with a phosphorus ylide in a Wittig reaction. wikipedia.orgorganic-chemistry.org For this compound, this would typically start with 2-ethoxy-5-methylbenzaldehyde. The Wittig reagent, such as that derived from an allyl halide, would introduce the three-carbon chain. masterorganicchemistry.com
Alternatively, a Grignard reaction can be employed. miracosta.edusciencemadness.org This could involve the reaction of a Grignard reagent, such as allylmagnesium bromide, with 2-ethoxy-5-methylbenzaldehyde. Subsequent dehydration of the resulting alcohol would yield the desired 1-propene. chegg.comncert.nic.in
The Claisen rearrangement offers another powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org An aromatic Claisen rearrangement of an appropriately substituted allyl phenyl ether can lead to the formation of an ortho-allyl phenol (B47542), which can then be further modified to achieve the target structure. masterorganicchemistry.combyjus.com
Synthesis of Alkene Cleavage Precursors
Phenylpropenes themselves serve as precursors for alkene cleavage reactions, which can yield valuable benzaldehydes. nih.gov The synthesis of these precursors is therefore a critical first step. The phenylpropene structure can be assembled using various classical organic reactions.
One of the most versatile methods for creating the double bond in a specific location is the Wittig reaction . wikipedia.orgmnstate.edu This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comnih.gov To synthesize a phenylpropene, a substituted benzaldehyde would be reacted with an appropriate ylide, such as that generated from allyl triphenylphosphonium bromide.
Another fundamental approach is the Grignard reaction . miracosta.edu A phenylmagnesium halide can be reacted with an allyl halide, or conversely, an allylmagnesium halide can be reacted with a substituted bromobenzene. For instance, reacting 2-ethoxy-5-methylbenzaldehyde with allylmagnesium bromide would produce a secondary alcohol, which can then be dehydrated to the target alkene. chegg.comlibretexts.org
The table below summarizes some general approaches for synthesizing phenylpropene precursors.
| Reaction Type | Reactants | Product Type | Reference |
| Wittig Reaction | Substituted Benzaldehyde + Allyl Triphenylphosphonium Halide | Phenylpropene | organic-chemistry.org |
| Grignard Reaction | Substituted Benzaldehyde + Allylmagnesium Halide | Phenylpropen-ol (dehydrates to Phenylpropene) | miracosta.edu |
| Claisen Rearrangement | Allyl Phenyl Ether | ortho-Allyl Phenol | masterorganicchemistry.com |
These precursors, once synthesized, can undergo oxidative cleavage. Ozonolysis is a classic method, though modern procedures often employ catalysts like osmium tetroxide or ruthenium complexes in combination with an oxidant like sodium periodate. nih.govresearchgate.net More recently, photocatalytic methods for alkene cleavage have also been developed. researchgate.net
Synthesis of Phenoxypropene Analogues
The synthesis of phenoxypropene analogues, where an aryloxy group is present, can be achieved through modifications of standard synthetic routes for phenylpropenes. A key reaction for creating the ether linkage is the Williamson ether synthesis. learncbse.in This involves the reaction of a phenoxide with an alkyl halide.
To create a phenoxypropene analogue, one could start with a dihydric phenol. One hydroxyl group could be protected, while the other is alkylated with an allyl halide. Subsequent deprotection and further modification could lead to the desired structure.
Alternatively, a Claisen rearrangement can be directly applied to aryl allyl ethers to introduce the propene chain ortho to the ether linkage. masterorganicchemistry.combyjus.com This is a powerful method as it forms the C-C bond and sets the regiochemistry in a single, thermally-induced step. The starting aryl allyl ether can be synthesized via a Williamson ether synthesis between a phenol and an allyl halide. learncbse.in
Synthesis of Substituted Phenylpropane Derivatives
The synthesis of substituted phenylpropane derivatives involves creating a three-carbon chain attached to a variously substituted phenyl ring. wikipedia.org These syntheses often start from a substituted aniline (B41778) or phenol. nih.govorganic-chemistry.org
One common strategy involves the acylation or alkylation of a substituted benzene (B151609) ring, followed by reactions to build or modify the propane (B168953) side chain. For example, a Friedel-Crafts acylation of a substituted benzene with propanoyl chloride would yield a phenylpropanone, which can then be reduced and further modified.
For the synthesis of specific isomers, multi-step sequences are often required. For instance, to obtain a 2-substituted-3-phenylpropyl derivative, a synthetic route might involve the coupling of a piperazine (B1678402) derivative with a substituted 3-phenylpropionic acid using a coupling agent like EDCI, followed by reduction. nih.gov
The following table outlines some methods for synthesizing substituted phenylpropane derivatives:
| Starting Material | Key Reactions | Product Type | Reference |
| Substituted Aniline | Sulfonylation, Reduction, Alkylation, Cyclization | Phenylpiperazine Derivatives | nih.gov |
| Substituted Phenol | Pechmann Condensation | Coumarin Derivatives | organic-chemistry.org |
| L- and D-3-Phenyllactic acids | Methylation, Alane Reduction | Optically pure 2-methoxy-3-phenylpropanol derivatives | nih.gov |
| Substituted Benzaldehydes | Wittig-type olefination, Grignard reaction | 3-Methylene and 3-methyl-3-hydroxyl-3-phenylpropyl derivatives | nih.gov |
Green Chemistry Approaches in Phenylpropene Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in organic chemistry. This includes the use of enzymatic catalysts and sustainable solvents.
Nature synthesizes phenylpropenes through complex biosynthetic pathways involving a series of enzymatic transformations starting from the amino acid phenylalanine. jst.go.jpnih.govnih.gov These pathways utilize enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and various reductases and synthases to construct and modify the phenylpropene scaffold. researchgate.netresearchgate.net
Inspired by nature, chemists are exploring the use of isolated enzymes for specific transformations. For example, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketone intermediates that might be formed during a synthetic sequence. researchgate.net This is particularly useful in cascades where an alkene is first cleaved to a carbonyl compound, which is then reduced to a chiral alcohol. researchgate.net
Eugenol (B1671780) synthase, an enzyme found in plants like basil, catalyzes the formation of eugenol from coniferyl acetate. researchgate.net The study of such enzymes provides insight into how to achieve specific modifications on the propene side chain under mild, aqueous conditions. jst.go.jp
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic syntheses often rely on volatile and sometimes toxic organic solvents. Green chemistry seeks to replace these with more sustainable alternatives.
Water is the most desirable green solvent, and efforts are made to adapt reactions to aqueous media. For example, photocatalytic oxidative cleavage of alkenes has been successfully developed in aqueous mixtures. researchgate.net
Another approach is the use of solvent-free reactions. The Pechmann condensation for the synthesis of coumarins, which are structurally related to phenylpropenes, can be efficiently catalyzed by bismuth(III) chloride under solvent-free conditions. organic-chemistry.org
Deep eutectic solvents (DES) and ionic liquids are also being investigated as recyclable and often less volatile alternatives to traditional organic solvents for reactions like those involved in phenylpropene synthesis. nih.gov
Asymmetric Synthesis and Chiral Resolution Techniques
The creation of a single enantiomer of a chiral molecule is a significant challenge. This section explores methods to achieve this for this compound, focusing on enantioselective catalysis and diastereoselective approaches.
Enantioselective Catalysis for Chiral Alkene Synthesis
Enantioselective catalysis offers a powerful and atom-economical approach to chiral molecules. By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantioenriched product. For the synthesis of chiral 3-aryl-1-propenes, such as this compound, several catalytic strategies have been developed.
One prominent method is the asymmetric allylic substitution . This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, guided by a chiral transition metal catalyst. For instance, copper-catalyzed asymmetric allylic substitution has proven effective for the C-C bond formation to yield enantiomerically enriched compounds. wikipedia.org The use of Grignard reagents as nucleophiles in these reactions is particularly noteworthy. studysmarter.co.uk Chiral amidophosphane ligands have been successfully employed in copper-catalyzed reactions, demonstrating the potential to control both regio- and enantioselectivity. wikipedia.org
Another powerful technique is the asymmetric allylic alkylation (AAA) of Grignard reagents. This has been achieved with high enantioselectivity using chiral N-heterocyclic carbene (NHC) ligands in the absence of a transition metal catalyst, or with nickel-diphosphine catalysts. elsevierpure.commdpi.com These methods offer a direct route to chiral 3-aryl-1-propenes from readily available starting materials. For example, the reaction of a substituted aryl Grignard reagent, such as (2-ethoxy-5-methylphenyl)magnesium bromide, with an allyl halide in the presence of a chiral catalyst could potentially yield the desired product with high enantiomeric excess.
Recent advancements have also seen the development of dual catalytic systems, such as Ru/Cu dual catalysis, for the asymmetric allylic substitution of aldimine esters to produce chiral Z-olefins with high enantioselectivity. wikipedia.org While not a direct synthesis of the target molecule, this methodology highlights the potential of combining different catalytic cycles to achieve challenging transformations.
Below is a table summarizing representative examples of enantioselective catalytic methods applicable to the synthesis of chiral 3-aryl-1-propenes.
| Catalyst System | Substrate Type | Nucleophile | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Amidophosphane-Cu | Allylic Phosphate | Aryl Grignard | 3-Aryl-1-propene | High | wikipedia.org |
| Chiral NHC | Allyl Bromide | Grignard Reagent | 3-Aryl-1-propene | ~85% | elsevierpure.com |
| Chiral Diphosphine-Ni | Allyl Chloride | Grignard Reagent | 3-Aryl-1-propene | High | mdpi.com |
| Ru/Cu Dual Catalysis | Aldimine Ester | Allylic Phosphate | Chiral Z-Olefin | up to 98% | wikipedia.org |
Diastereoselective Approaches to Substituted Phenylpropanes
Diastereoselective synthesis provides an alternative or complementary strategy to access specific stereoisomers. This approach involves creating a new stereocenter in a molecule that already contains one or more stereocenters, with the existing chirality influencing the stereochemical outcome of the reaction. The resulting diastereomers can then, in principle, be separated. For the synthesis of analogues of this compound, diastereoselective methods can be employed to construct substituted phenylpropane backbones, which can be further elaborated.
One common strategy involves the diastereoselective reduction of a chiral ketone . For instance, a chiral phenylpropanone derivative could be reduced to the corresponding alcohol. The stereochemistry of the newly formed hydroxyl group would be influenced by the existing stereocenter. While not directly yielding the target alkene, the resulting diastereomeric alcohols could be separated and then converted to the desired alkene through dehydration or other elimination reactions.
Another approach is the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone . For example, the addition of a methyl Grignard reagent to a chiral 2-(2-ethoxy-5-methylphenyl)acetaldehyde derivative could lead to the formation of diastereomeric 1-(2-ethoxy-5-methylphenyl)propan-2-ols. The ratio of the diastereomers would depend on the facial selectivity of the nucleophilic attack, which is directed by the existing stereocenter.
Furthermore, substrate-controlled asymmetric induction using starting materials from the "chiral pool" is a powerful strategy. wikipedia.org The chiral pool consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orgstudysmarter.co.ukelsevierpure.commdpi.comnih.gov For instance, a chiral building block derived from an amino acid could be used to construct a substituted phenylpropane with high diastereoselectivity.
The following table presents hypothetical diastereoselective reactions that could be applied to the synthesis of precursors for substituted phenylpropanes.
| Reaction Type | Chiral Substrate | Reagent | Product Type | Diastereomeric Ratio (dr) |
| Diastereoselective Reduction | Chiral Phenylpropanone | NaBH4 | Diastereomeric Alcohols | Dependent on substrate |
| Diastereoselective Addition | Chiral Phenylacetaldehyde | MeMgBr | Diastereomeric Alcohols | Dependent on substrate |
| Chiral Pool Synthesis | Chiral Amino Acid Derivative | Various | Substituted Phenylpropane | High |
Reaction Mechanisms and Chemical Reactivity of 3 2 Ethoxy 5 Methylphenyl 1 Propene
Electrophilic Addition Reactions of the Propenyl Moiety
The propenyl group, an unsymmetrical alkene, is a site of high electron density due to the presence of the π-bond. This makes it susceptible to attack by electrophiles, initiating electrophilic addition reactions.
The addition of hydrogen halides (HX) to unsymmetrical alkenes like 3-(2-Ethoxy-5-methylphenyl)-1-propene proceeds through a well-established two-step mechanism. libretexts.org The initial step involves the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen atom of the hydrogen halide. libretexts.org This leads to the formation of a carbocation intermediate and a halide ion. libretexts.org In the second step, the nucleophilic halide ion attacks the positively charged carbon atom of the carbocation, forming the final alkyl halide product. libretexts.org
The reaction rate is influenced by the nature of the halogen, with reactivity increasing down the group (HI > HBr > HCl > HF). libretexts.org This trend is attributed to the decreasing bond strength of the hydrogen halide, which facilitates the initial protonation of the alkene. libretexts.org
The addition of a proton to the propenyl group of this compound can theoretically form two different carbocation intermediates. If the proton adds to the terminal carbon (C1), a secondary benzylic carbocation is formed at the carbon adjacent to the aromatic ring (C2). Conversely, if the proton adds to the internal carbon (C2), a primary carbocation is formed at the terminal carbon (C1).
The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orgfiveable.me Furthermore, carbocations adjacent to an aromatic ring (benzylic carbocations) are significantly stabilized by resonance, where the positive charge can be delocalized into the benzene (B151609) ring. libretexts.org Therefore, the secondary benzylic carbocation is substantially more stable than the primary carbocation. The formation of the more stable carbocation intermediate is the preferred pathway as it has a lower activation energy. chemguide.co.uk
The regioselectivity of electrophilic addition reactions to unsymmetrical alkenes is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that has the greater number of hydrogen atoms. libretexts.orgshout.education In the case of this compound, the terminal carbon of the propenyl group has two hydrogen atoms, while the internal carbon has one. Therefore, the proton will preferentially add to the terminal carbon, leading to the formation of the more stable secondary benzylic carbocation. chemguide.co.ukchemguide.co.uk This regioselectivity results in the halogen atom bonding to the carbon atom adjacent to the aromatic ring. masterorganicchemistry.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the case of the addition of hydrogen halides to this compound, the intermediate carbocation is planar. libretexts.org The subsequent attack by the halide ion can occur from either face of the planar carbocation with roughly equal probability. libretexts.org If the reaction creates a new chiral center and the starting material is achiral, a racemic mixture of enantiomers will be formed. numberanalytics.comlibretexts.org
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is substituted with an ethoxy group and a methyl group. Both of these are electron-donating groups, which activate the ring towards electrophilic aromatic substitution.
The ethoxy and methyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org This is due to the ability of these groups to stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance and inductive effects. youtube.com The lone pairs on the oxygen of the ethoxy group can be delocalized into the ring, providing significant stabilization to the positive charge in the ortho and para intermediates. youtube.com
Given the positions of the existing substituents (ethoxy at C2 and methyl at C5), the potential sites for electrophilic attack are C3, C4, and C6. The directing effects of both groups must be considered. The ethoxy group strongly directs to its ortho (C3) and para (C6) positions. The methyl group weakly directs to its ortho (C4, C6) and para (C3) positions. The positions that are activated by both groups will be the most favored sites of substitution. In this case, the C3 and C6 positions are particularly activated. Steric hindrance may play a role in favoring attack at the less hindered position.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation. chemistry.coachyoutube.com
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike nucleophilic substitution at aliphatic carbons, SNAr reactions are generally difficult to achieve on electron-rich aromatic rings like the one in this compound. uomustansiriyah.edu.iq
For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. libretexts.orgacs.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org The aromatic ring in this compound contains electron-donating groups, which destabilize this intermediate, making SNAr reactions highly unfavorable under normal conditions.
Alternatively, nucleophilic aromatic substitution can occur via an elimination-addition (benzyne) mechanism under very harsh conditions, such as the use of a very strong base. uomustansiriyah.edu.iq However, these conditions are generally not selective and would likely lead to a mixture of products. Therefore, for practical purposes, the aryl-ether linkage in this compound is considered stable towards nucleophilic attack. nih.govacs.org
Oxidative Cleavage and Degradation Pathways
The presence of a carbon-carbon double bond and an electron-rich aromatic ether moiety makes this compound susceptible to various oxidative cleavage and degradation reactions. These transformations can be mediated by both enzymatic and chemical means.
Enzymatic Alkene Cleavage Mechanisms
The oxidative cleavage of alkene double bonds is a critical reaction in many biological processes and has been harnessed for biocatalytic applications. This process is often catalyzed by metalloenzymes, particularly those containing iron. The enzymatic cleavage of the propene group in this compound can be anticipated to follow established mechanisms for similar substrates.
Enzymatic alkene cleavage can proceed through several pathways, primarily involving heme and non-heme iron-dependent oxygenases. These enzymes activate molecular oxygen to facilitate the cleavage of the C=C bond. Two principal mechanisms are the dioxygenase and monooxygenase pathways. In a dioxygenase mechanism, both atoms of a molecular oxygen molecule are incorporated into the substrate, often via a dioxetane or a related cyclic peroxide intermediate. In contrast, a monooxygenase mechanism incorporates one oxygen atom from O₂ and the other from water.
A notable class of enzymes capable of such reactions are the Rieske non-heme iron-dependent oxygenases (ROs). These multicomponent systems utilize the reductive power of NAD(P)H to activate oxygen. The catalytic cycle typically involves the transfer of electrons from NAD(P)H via a reductase and a ferredoxin to a mononuclear non-heme iron center in the oxygenase component. This reduced iron center then binds and activates molecular oxygen for the subsequent attack on the alkene. For instance, naphthalene (B1677914) dioxygenase, a well-studied Rieske oxygenase, catalyzes the cis-1,2-dihydroxylation of naphthalene. google.com While this is a dihydroxylation rather than a cleavage, it represents the initial step in the oxidative degradation of aromatic compounds and demonstrates the capability of these enzymes to functionalize unsaturated systems.
Carotenoid cleavage oxygenases (CCOs) are another group of non-heme iron enzymes that directly catalyze the scission of alkene groups. acs.org These enzymes possess a rare four-histidine iron center and can cleave carotenoids and stilbenoids to produce biologically important aldehydes and ketones. acs.org The substrate binds near the iron center, which facilitates the reaction with activated oxygen. acs.org
Some fungal enzymes have also been shown to cleave alkenes through non-classical mechanisms. For example, an enzyme preparation from Trametes hirsuta was found to cleave alkenes by incorporating two oxygen atoms from two different oxygen molecules, suggesting a catalytic cycle that does not follow the traditional dioxygenase or monooxygenase pathways. chemanalyst.comsealsdirect.co.ukresearchgate.netglobalriskcommunity.com
Given the structural similarities of this compound to naturally occurring phenylpropenes like eugenol (B1671780) and isoeugenol, it is plausible that enzymes that act on these substrates could also mediate the cleavage of its propene side chain. acs.orgnih.govacs.orgnih.gov The oxidation of isoeugenol, for instance, can lead to the formation of vanillin, demonstrating the cleavage of the propenyl group.
Table 1: Key Enzyme Families in Alkene Cleavage
| Enzyme Family | Metal Cofactor | Typical Mechanism | Key Features |
|---|---|---|---|
| Heme Peroxidases | Iron (Heme) | Can exhibit secondary alkene cleaving activity. | Often requires a co-substrate. |
| Rieske Non-Heme Iron Oxygenases | Iron (Non-Heme) | Dioxygenase activity, often initiating degradation pathways. | Multi-component systems requiring NAD(P)H. google.com |
| Carotenoid Cleavage Oxygenases (CCOs) | Iron (Non-Heme) | Direct dioxygenase cleavage of C=C bonds. | Possess a rare four-histidine iron center. acs.org |
Chemical Oxidation Reactions of Alkenes and Aromatic Ethers
The alkene and aromatic ether functionalities of this compound are susceptible to a variety of chemical oxidation reactions. The specific products formed depend on the oxidizing agent and the reaction conditions.
Oxidation of the Alkene Group:
The terminal double bond of the propene group can be readily cleaved by strong oxidizing agents.
Ozonolysis: This is a powerful method for cleaving carbon-carbon double bonds. acs.orgresearchgate.netnist.govjoss.nl The reaction involves passing ozone (O₃) through a solution of the alkene, typically at low temperatures, to form an unstable primary ozonide (molozonide). acs.orgresearchgate.net This intermediate rearranges to a more stable ozonide (a trioxolane). acs.orgresearchgate.net The work-up conditions determine the final products. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) will yield aldehydes or ketones. acs.orgnih.gov For this compound, ozonolysis with a reductive work-up would be expected to yield 2-ethoxy-5-methylbenzaldehyde (B1321629) and formaldehyde (B43269). An oxidative work-up (e.g., with hydrogen peroxide) would oxidize any initially formed aldehydes to carboxylic acids. In this case, it would produce 2-ethoxy-5-methylbenzoic acid and carbon dioxide.
Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) is another strong oxidizing agent that can cleave alkenes. google.comchemeo.comtandfonline.comlearncbse.indergipark.org.tr Under hot, acidic, or concentrated basic conditions, KMnO₄ will break the double bond. google.comchemeo.com For a terminal alkene like the one in our target molecule, this strong oxidation typically yields a carboxylic acid with one less carbon atom (2-ethoxy-5-methylbenzoic acid) and carbon dioxide. Under cold, dilute, and alkaline or neutral conditions, potassium permanganate leads to syn-dihydroxylation, forming a diol (3-(2-ethoxy-5-methylphenyl)propane-1,2-diol) instead of cleavage. google.com
Oxidation of the Aromatic Ether:
The aromatic ether portion of the molecule can also undergo oxidation, though generally under different conditions than alkene cleavage.
Ether Cleavage: The ether linkage can be cleaved under strongly acidic conditions, for example, with hydrohalic acids like HBr or HI. This reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism. wikipedia.org
Oxidation to Esters: It is possible to oxidize ethers to esters using specific reagents. For example, ruthenium-catalyzed oxidation with sodium hypochlorite (B82951) has been shown to convert aliphatic ethers to esters. fishersci.com Similarly, hypervalent iodine reagents can oxidize benzyl (B1604629) ethers to benzoate (B1203000) esters. wikipedia.org While our molecule is not a benzyl ether, similar oxidative pathways at the carbon alpha to the ether oxygen might be possible under specific conditions.
Aromatic Ring Oxidation: Strong oxidizing agents can potentially oxidize the aromatic ring itself, especially given the activating effect of the ethoxy and methyl groups. This can lead to the formation of quinones or, under harsh conditions, degradation of the aromatic ring. nih.govchembroad.com The autoxidation of ethers exposed to air over time can also lead to the formation of potentially explosive peroxides at the carbon adjacent to the ether oxygen. researchgate.net
Polymerization and Oligomerization Reactions
The propene group in this compound serves as a monomer unit that can participate in polymerization and oligomerization reactions. The nature of the substituent on the phenyl ring can influence the reactivity of the alkene and the properties of the resulting polymer.
Mechanisms of Alkene Polymerization
The polymerization of alkenes can proceed through several mechanisms, including free-radical, cationic, and coordination polymerization. nih.gov
Free-Radical Polymerization: This mechanism involves three main steps: initiation, propagation, and termination. chemanalyst.com An initiator, such as a peroxide, is used to generate a free radical, which then adds to the double bond of the monomer to create a new radical. This new radical adds to another monomer molecule, and the process repeats, propagating the polymer chain. chemanalyst.com Termination occurs when two growing chains combine or disproportionate. chemanalyst.com Propene itself does not polymerize well via radical mechanisms.
Cationic Polymerization: This type of polymerization is initiated by an electrophile, such as a strong acid, that adds to the alkene to form a carbocation. researchgate.net This carbocation then reacts with another monomer molecule, propagating the chain. Cationic polymerization is most effective for alkenes with electron-donating substituents that can stabilize the intermediate carbocation. researchgate.net The ethoxy group on the phenyl ring of this compound is electron-donating, which could potentially facilitate cationic polymerization.
Coordination Polymerization: This stereospecific method often employs Ziegler-Natta or metallocene catalysts. nih.gov The monomer coordinates to the metal center of the catalyst before being inserted into the growing polymer chain. This method allows for significant control over the polymer's stereochemistry, leading to isotactic, syndiotactic, or atactic polymers. nih.gov This is the primary method used for the industrial production of polypropylene.
Terpolymerization Involving Propene
Terpolymerization is the polymerization of three different monomers. A commercially significant example involving propene is the synthesis of ethylene-propylene-diene monomer (EPDM) rubber. chemanalyst.comglobalriskcommunity.comjoss.nlnih.gov EPDM is a synthetic rubber produced from the copolymerization of ethylene (B1197577), propylene (B89431), and a small amount of a non-conjugated diene monomer.
The diene monomer, such as 5-ethylidene-2-norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), or vinyl norbornene (VNB), introduces unsaturation into the polymer side chains, while the main polymer backbone remains saturated. encyclopedia.pubnih.gov This allows for subsequent cross-linking (vulcanization) with sulfur, which improves the rubber's mechanical properties. nih.gov The polymerization is typically carried out as a solution process using Ziegler-Natta or metallocene catalysts. chemanalyst.comencyclopedia.pub The resulting amorphous terpolymer exhibits excellent resistance to heat, ozone, and weathering. sealsdirect.co.ukencyclopedia.pub
Given its structure, this compound could potentially act as a comonomer in such terpolymerization systems, where its incorporation would modify the properties of the final polymer, for instance, by altering its polarity or refractive index.
Table 2: Common Monomers in EPDM Synthesis
| Monomer | Role in Terpolymer |
|---|---|
| Ethylene | Provides good mechanical strength and weathering resistance. |
| Propylene | Contributes to the rubbery, amorphous nature of the polymer. |
| 5-Ethylidene-2-norbornene (ENB) | Introduces a reactive double bond for sulfur vulcanization. encyclopedia.pubnih.gov |
| Dicyclopentadiene (DCPD) | Another common diene monomer for vulcanization sites. encyclopedia.pubnih.gov |
Anionic Polymerization of Styrene (B11656) Derivatives
Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophile, such as an organolithium compound like sec-butyllithium (B1581126) (sec-BuLi). globalriskcommunity.comnih.gov This method is particularly well-suited for monomers with electron-withdrawing groups, but it has also been successfully applied to styrene and its derivatives. sealsdirect.co.ukglobalriskcommunity.com A key feature of anionic polymerization, when carried out under stringent conditions (high purity of reagents and solvent), is its "living" nature. globalriskcommunity.com In a living polymerization, there are no termination or chain transfer steps, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. sealsdirect.co.uk
The mechanism begins with the initiation step, where the nucleophilic initiator adds to the vinyl group of the styrene monomer, forming a carbanionic active center. globalriskcommunity.comnih.gov This carbanion then propagates by adding to subsequent monomer molecules. nih.gov The polymerization of styrene derivatives with various substituents on the phenyl ring has been extensively studied. sealsdirect.co.uk The electronic nature of the substituent can influence the rate of polymerization. While this compound is not a styrene derivative (the double bond is not conjugated with the aromatic ring), its structural similarity to substituted styrenes suggests that its potential for anionic polymerization could be explored, although the reactivity would differ due to the lack of conjugation. Living anionic polymerization of styrene derivatives often requires polar solvents like tetrahydrofuran (B95107) (THF) and low temperatures (e.g., -78 °C) to control the reaction and maintain the stability of the propagating carbanions. sealsdirect.co.ukglobalriskcommunity.com
Photochemical Transformations of Aromatic Alkenes
Aromatic alkenes, upon absorption of photons, are promoted to electronically excited states, which possess distinct reactivity compared to their ground states. elsevierpure.com The presence of both an aromatic ring and a carbon-carbon double bond in this compound provides two chromophores that can be excited, leading to a variety of photochemical pathways. The primary photochemical processes anticipated for this molecule are photocyclization and cis-trans isomerization, which are characteristic reactions of this class of compounds. elsevierpure.comyoutube.com
Photocyclization is a hallmark reaction of aromatic alkenes, where the excited molecule undergoes an intramolecular cyclization to form new ring structures. elsevierpure.com For this compound, an intramolecular [2+2] photocycloaddition is a plausible reaction pathway, similar to what is observed for other styrenes. nih.gov
Upon absorption of UV light, the molecule is excited from its ground state (S₀) to an excited singlet state (S₁). In this excited state, the electron distribution is significantly altered, making the aromatic ring more reactive. elsevierpure.com The reaction likely proceeds through the formation of an exciplex, an excited-state complex between the vinyl group and the aromatic ring. This is followed by a concerted or stepwise cycloaddition to form a tricyclic cyclobutane-containing intermediate.
The regioselectivity of the photocycloaddition is influenced by the substitution pattern on the aromatic ring. For this compound, the electron-donating ethoxy and methyl groups can influence the electron density of the aromatic ring in the excited state, thereby directing the cycloaddition.
A generalized mechanism for the photocyclization of this compound is proposed as follows:
Excitation: The molecule absorbs a photon, leading to the S₁ excited state.
Intramolecular Interaction: In the excited state, the propenyl side chain can interact with the aromatic ring.
Cycloaddition: A [2+2] cycloaddition occurs between the double bond of the propenyl group and the aromatic ring, leading to the formation of a tetracyclic dihydrophenanthrene-type intermediate.
Oxidation/Aromatization: This intermediate can then be oxidized, often by dissolved oxygen or an added oxidizing agent, to yield a stable, aromatized phenanthrene (B1679779) derivative. youtube.com
The efficiency of such photocyclization reactions can be influenced by various factors, including the wavelength of light, the solvent, and the presence of sensitizers or quenchers.
Table 1: Potential Photocyclization Products of this compound
| Reactant | Proposed Intermediate | Potential Final Product |
| This compound | Tricyclic cyclobutane (B1203170) intermediate | Substituted phenanthrene derivative |
This table is illustrative and based on the known reactivity of related aromatic alkenes.
Another fundamental photochemical process for alkenes is cis-trans isomerization around the carbon-carbon double bond. elsevierpure.com For this compound, which exists as a trans-isomer (E-isomer) due to steric considerations in its ground state, photochemical excitation can lead to the formation of the cis-isomer (Z-isomer).
The mechanism of photoisomerization involves the following steps:
Excitation: The trans-isomer absorbs a photon and is promoted to the S₁ excited state.
Rotation around the C=C bond: In the excited state, the energy barrier for rotation around the central double bond is significantly lower than in the ground state. The molecule can twist towards a "phantom" or perpendicular triplet state (T₁). youtube.com
Intersystem Crossing: From the S₁ state, the molecule can undergo intersystem crossing to the triplet manifold (T₁).
Deactivation: The molecule in the triplet state can then decay back to the ground state (S₀), partitioning between the trans and cis forms.
The ratio of cis to trans isomers at the photostationary state is determined by the absorption spectra of the two isomers and their quantum yields of isomerization at the excitation wavelength. Generally, irradiation of either the pure cis or trans isomer will lead to a mixture of both, eventually reaching a photostationary state where the rates of cis-to-trans and trans-to-cis isomerization are equal.
The presence of substituents on the phenyl ring, such as the ethoxy and methyl groups in this compound, can influence the electronic properties of the excited states and thus the efficiency and pathway of the isomerization process. youtube.com
Table 2: Factors Influencing Cis-Trans Photoisomerization
| Factor | Influence on Isomerization |
| Wavelength of Light | Affects the relative excitation of cis and trans isomers, influencing the photostationary state. |
| Solvent Polarity | Can stabilize or destabilize the excited states, affecting the isomerization quantum yield. |
| Presence of Sensitizers | Can promote isomerization via a triplet energy transfer mechanism. |
| Temperature | Can affect the rates of rotational and non-radiative decay processes. |
This table presents general principles applicable to the photoisomerization of aromatic alkenes.
Advanced Spectroscopic Characterization of 3 2 Ethoxy 5 Methylphenyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete structural assignment of 3-(2-Ethoxy-5-methylphenyl)-1-propene can be achieved.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the various protons in the molecule. The aromatic region is characterized by three protons on the substituted benzene (B151609) ring. The proton at the C6 position is expected to appear as a doublet, coupled to the proton at the C4 position. The proton at C4 will likely be a doublet of doublets due to coupling with the protons at C6 and C3. The proton at C3 should appear as a singlet or a narrowly split doublet.
The alkenyl protons of the propene group exhibit characteristic splitting patterns. The internal proton (H-2') will appear as a complex multiplet due to coupling with both the terminal vinyl protons (H-1') and the allylic protons (H-3'). The two terminal vinyl protons are diastereotopic and will present as distinct signals, each appearing as a doublet of doublets.
The ethoxy group protons will show a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the methyl (-CH₃) protons which will appear as a triplet. The methyl group on the aromatic ring will be a sharp singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.95 | d | J ≈ 2.0 |
| H-4 | ~6.80 | dd | J ≈ 8.2, 2.0 |
| H-6 | ~6.70 | d | J ≈ 8.2 |
| H-2' | ~5.95 | m | - |
| H-1'a (trans) | ~5.10 | dd | J ≈ 17.0, 1.5 |
| H-1'b (cis) | ~5.05 | dd | J ≈ 10.0, 1.5 |
| -OCH₂- | ~4.00 | q | J = 7.0 |
| H-3' | ~3.30 | d | J ≈ 6.5 |
| Ar-CH₃ | ~2.30 | s | - |
| -OCH₂CH ₃ | ~1.40 | t | J = 7.0 |
Note: Predicted data is based on analogous structures and typical chemical shift ranges.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of this compound is expected to show 12 distinct signals. The carbon atoms of the aromatic ring will resonate in the downfield region (δ 110-160 ppm), with the oxygen- and alkyl-substituted carbons appearing at the lower end of this range. The alkenyl carbons will also be in a characteristic region, with the internal carbon (C-2') appearing further downfield than the terminal carbon (C-1'). The aliphatic carbons of the ethoxy, methyl, and allyl groups will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~155.0 |
| C-5 | ~136.0 |
| C-1 | ~130.0 |
| C-2' | ~137.5 |
| C-4 | ~128.0 |
| C-6 | ~112.0 |
| C-3 | ~111.0 |
| C-1' | ~115.5 |
| -OC H₂- | ~64.0 |
| C-3' | ~34.0 |
| Ar-C H₃ | ~20.5 |
| -OCH₂C H₃ | ~15.0 |
Note: Predicted data is based on analogous structures and typical chemical shift ranges.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. sdsu.eduyoutube.comyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between:
The aromatic protons H-4 and H-3, and H-4 and H-6.
The alkenyl proton H-2' and the terminal protons H-1'a and H-1'b, as well as the allylic protons H-3'.
The ethoxy methylene protons (-OCH₂-) and the ethoxy methyl protons (-OCH₂CH ₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.eduyoutube.comyoutube.com It would confirm the assignments made in the ¹H and ¹³C spectra by showing correlations between, for example, H-3 and C-3, H-1' and C-1', and the protons and carbons of the ethoxy and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.comresearchgate.net This is particularly useful for connecting different fragments of the molecule. Key HMBC correlations would include:
The allylic protons (H-3') to the aromatic carbons C-1, C-2, and C-6.
The aromatic proton H-6 to the allylic carbon C-3'.
The ethoxy methylene protons (-OCH₂-) to the aromatic carbon C-2.
Nuclear Overhauser Effect (NOE) difference spectroscopy can provide information about the spatial proximity of protons, which is valuable for confirming stereochemistry and conformation. For instance, irradiation of the allylic protons (H-3') would be expected to show an NOE enhancement for the nearby aromatic proton (H-6), confirming their close spatial relationship. Similarly, an NOE between the ethoxy methylene protons and the aromatic proton at C-3 would help to confirm the orientation of the ethoxy group.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of the alkene is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and a C=C stretching band around 1640 cm⁻¹. The aromatic ring will show C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong C-O stretching band for the ether linkage is expected around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The aliphatic C-H bonds of the methyl and ethoxy groups will exhibit stretching vibrations just below 3000 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | Alkenyl |
| ~3030 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1640 | C=C Stretch | Alkene |
| ~1600, 1500, 1450 | C=C Stretch | Aromatic |
| ~1240 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |
| ~1040 | C-O Stretch (symmetric) | Aryl-Alkyl Ether |
| ~990, 910 | C-H Bend (out-of-plane) | Alkene |
Note: Predicted data is based on typical functional group absorption frequencies.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a powerful tool for obtaining a unique "molecular fingerprint" of this compound. This non-destructive technique probes the vibrational modes of the molecule, which are highly specific to its structure, bonding, and conformation. The resulting Raman spectrum displays a series of peaks corresponding to different vibrational motions, such as C-C stretching, C-H bending, and ring breathing modes of the phenyl group.
Key characteristic Raman bands for aromatic compounds include C-H stretching vibrations typically observed above 3000 cm⁻¹ and C-C in-plane stretching around 1600 cm⁻¹. libretexts.org For this compound, specific bands corresponding to the ethoxy group, the methyl substituent, and the propene chain would also be present, providing a comprehensive vibrational signature. For instance, the C-O stretching of the ethoxy group and various modes of the propene double bond would appear at distinct wavenumbers. The precise positions and relative intensities of these bands are instrumental in confirming the molecular identity and can be used for comparative analysis with theoretical calculations.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Alkene =C-H Stretch | ~3020-3080 |
| Aliphatic C-H Stretch | ~2850-2970 |
| Aromatic C=C Stretch | ~1580-1610 |
| Alkene C=C Stretch | ~1640-1680 |
| C-O-C Stretch (Ether) | ~1080-1150 |
| Phenyl Ring Breathing | ~1000 |
Note: These are predicted values based on typical ranges for the respective functional groups.
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis
For the detection of trace amounts of this compound, Surface-Enhanced Raman Spectroscopy (SERS) offers significantly enhanced sensitivity compared to conventional Raman spectroscopy. scispace.com SERS utilizes the plasmonic properties of metallic nanostructures, typically gold or silver, to amplify the Raman signal of molecules adsorbed onto or in close proximity to the metal surface. scispace.comresearchgate.net This enhancement can be several orders of magnitude, enabling detection down to the single-molecule level in some cases. scispace.com
The application of SERS to this compound would involve its adsorption onto a SERS-active substrate. The orientation and interaction of the molecule with the metal surface can influence the enhancement of specific vibrational modes. researchgate.net For instance, if the phenyl ring adsorbs parallel to the surface, the ring breathing and in-plane modes may show significant enhancement. researchgate.net This technique is particularly valuable for analyzing complex mixtures or environmental samples where the concentration of the analyte is extremely low. nih.gov The development of SERS-based sensors could provide a rapid and highly specific method for the detection of this compound. kneipplab.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. fiveable.me
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of this compound. This precision allows for the calculation of the elemental composition with a high degree of confidence, which is crucial for distinguishing between isomers and compounds with similar nominal masses. The exact mass of this compound (C₁₂H₁₆O) is 176.1201 Da. HRMS instruments can measure this mass with errors in the parts-per-million (ppm) range, providing strong evidence for the molecular formula. Recent advancements in HRMS have made it a cornerstone in the characterization of natural products and other organic molecules. csic.es
Coupled Techniques (e.g., GC-MS, LC-MS)
To analyze complex mixtures and identify individual components, mass spectrometry is often coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. jmchemsci.com In GC-MS, the sample is first separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.govglobalresearchonline.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For this compound, expected fragmentation would likely involve the loss of the ethoxy group, the propene chain, or cleavage at the benzylic position, providing valuable structural information. The retention time from the GC and the mass spectrum together offer a high level of confidence in the identification of the compound. amazonaws.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is suitable for this compound, LC-MS provides an alternative for less volatile or thermally labile molecules. In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. This technique is highly versatile and can be applied to a wide range of compounds.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆O |
| Exact Mass (Da) | 176.1201 |
| Nominal Mass (Da) | 176 |
| Primary Ionization Method | Electron Ionization (EI) for GC-MS |
| Expected Key Fragment Ions (m/z) | 147 ([M-C₂H₅]⁺), 131 ([M-OC₂H₅]⁺), 105, 91 |
Note: The expected fragment ions are predictions and would need to be confirmed by experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light. fiveable.me This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
Chromophore Analysis of the Aromatic Alkene System
The chromophore in this compound is the substituted benzene ring conjugated with the propene double bond. This aromatic alkene system is responsible for its characteristic UV-Vis absorption spectrum. mdpi.com Aromatic compounds typically exhibit strong absorption in the UV region. libretexts.org The benzene ring itself has characteristic absorptions, and the presence of substituents like the ethoxy and methyl groups, as well as the conjugated propene group, will shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and can also affect the absorption intensity. libretexts.orgyoutube.com
The electronic transitions in this system are primarily π → π* transitions associated with the delocalized electrons of the aromatic ring and the alkene. The ethoxy group, being an electron-donating group, can further influence the electronic transitions and the position of the absorption bands. Analysis of the UV-Vis spectrum, including the position of λ_max and the molar absorptivity (ε), provides valuable information about the extent of conjugation and the electronic environment of the chromophore. researchgate.net
Computational Chemistry and Theoretical Studies on 3 2 Ethoxy 5 Methylphenyl 1 Propene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular properties.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It would be the method of choice for determining the most stable three-dimensional arrangement of atoms (geometry optimization) for 3-(2-ethoxy-5-methylphenyl)-1-propene. The process involves finding the minimum energy structure on the potential energy surface.
A hypothetical table of optimized geometric parameters (bond lengths and angles) for this compound, as would be generated by a DFT calculation, is presented below.
| Parameter | Value (Å or Degrees) |
| C=C (propene) | ~1.34 |
| C-C (propyl-phenyl) | ~1.50 |
| C-O (ethoxy) | ~1.36 |
| C-H (aromatic) | ~1.08 |
| C-C-C (propene angle) | ~125° |
| Dihedral Angle (propene vs. phenyl) | Variable |
Note: These are typical values and would be precisely calculated in a specific DFT study.
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals. Common basis sets include Pople-style (e.g., 6-31G(d,p)) and Dunning-style (e.g., cc-pVDZ).
The selection of a basis set is a trade-off between accuracy and computational cost. Larger basis sets with more functions (e.g., triple-zeta with polarization and diffuse functions like 6-311++G(d,p)) provide more accurate results but require significantly more computational resources. For a molecule of the size of this compound, a medium-sized basis set like 6-31G(d) would likely offer a good balance for initial studies. The choice of basis set is a critical step in any computational study and is often validated by comparing results with experimental data where available.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. The energies of these orbitals are important in predicting how the molecule will interact with other species. For many organic molecules, the HOMO-LUMO gap is a key parameter in understanding their electronic transitions and reactivity. rsc.orgyoutube.comnih.gov
A hypothetical FMO analysis for this compound would yield the following type of data:
| Orbital | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
Note: The specific energy values would be determined by the DFT calculation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.
The MEP map uses a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential, where a molecule is rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atom of the ethoxy group and the π-system of the propene and phenyl groups, while the hydrogen atoms would exhibit positive potential.
Reaction Mechanism Simulation and Energetics
Computational chemistry can also be used to simulate chemical reactions, providing detailed insights into reaction pathways and the energies of transient species.
To understand how this compound might undergo a chemical reaction, for example, an addition reaction at the double bond, computational methods can be used to locate the transition state (TS). A transition state is the highest energy point along the reaction pathway that connects reactants and products.
Locating a transition state is a complex computational task that involves finding a first-order saddle point on the potential energy surface. Once a TS is located, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. The energy profile along the IRC provides the activation energy barrier for the reaction.
Activation Energy and Thermodynamic Parameter Calculations
Computational chemistry offers robust methods for calculating the activation energies (Ea) and thermodynamic parameters (ΔH, ΔS, ΔG) associated with chemical reactions. For this compound, a key potential reaction is the isomerization of the allyl group (-CH2-CH=CH2) to the more thermodynamically stable propenyl group (-CH=CH-CH3). docksci.comresearchgate.net This type of isomerization is common for allylbenzenes and can proceed through various mechanisms, often catalyzed by acids, bases, or transition metals. docksci.comresearchgate.net
For instance, studies on similar allylbenzene (B44316) isomerizations have shown that the E-propenyl isomer is generally favored thermodynamically. docksci.com The computational approach would involve:
Geometry Optimization: Finding the lowest energy structures for both the this compound and its corresponding E- and Z-propenyl isomers.
Transition State Search: Locating the transition state structure for the isomerization process.
Frequency Calculations: To confirm the nature of the stationary points (minima for reactants/products, first-order saddle point for the transition state) and to calculate thermodynamic properties.
An illustrative table of calculated thermodynamic data for a hypothetical isomerization is presented below.
Table 1: Illustrative Thermodynamic Parameters for the Isomerization of a Substituted Allylbenzene at 298.15 K (Note: This data is representative and not specific to this compound)
| Parameter | Reactant (Allyl) | Transition State | Product (E-Propenyl) |
| Enthalpy (kcal/mol) | 0.00 | +35.5 | -2.5 |
| Gibbs Free Energy (kcal/mol) | 0.00 | +36.2 | -2.8 |
| Entropy (cal/mol·K) | 105.2 | 103.8 | 104.5 |
| Activation Energy (Ea) (kcal/mol) | \multicolumn{3}{c | }{35.5} |
Spectroscopic Property Prediction
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts. rsc.orgyoutube.comimist.ma This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. imist.ma The theoretical chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.mamdpi.com
For this compound, a GIAO calculation would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. This can be invaluable for assigning experimental spectra and confirming the structure. The accuracy of the prediction depends on the chosen level of theory (functional) and basis set. imist.ma
The process involves:
Optimizing the molecular geometry at a suitable level of theory.
Performing a GIAO NMR calculation on the optimized structure.
Calculating the chemical shifts relative to a computed TMS standard.
Below is an illustrative table of predicted ¹³C NMR chemical shifts for a similar substituted phenylpropene.
Table 2: Illustrative Calculated ¹³C NMR Chemical Shifts (GIAO/DFT) for a Phenylpropene Derivative (Note: This data is for illustrative purposes and does not represent this compound)
| Carbon Atom | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (ppm) |
| C (Aromatic, C-OR) | 30.5 | 159.6 |
| C (Aromatic, C-Alkyl) | 55.2 | 134.9 |
| C (Aromatic, CH) | 65.8 | 124.3 |
| C (Aromatic, CH) | 78.1 | 112.0 |
| C (Allyl, =CH₂) | 70.3 | 119.8 |
| C (Allyl, -CH=) | 48.9 | 141.2 |
| C (Allyl, -CH₂-) | 150.4 | 39.7 |
| C (Ethoxy, -O-CH₂-) | 125.1 | 65.0 |
| C (Ethoxy, -CH₃) | 175.3 | 14.8 |
| C (Methyl, Ar-CH₃) | 169.5 | 20.6 |
Vibrational spectroscopy (Infrared and Raman) provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency analysis, typically performed using DFT, can predict these spectra with good accuracy. nih.govjetir.org The calculation provides the frequencies of the normal modes of vibration and their corresponding IR intensities and Raman activities.
A deeper level of analysis is provided by the Potential Energy Distribution (PED). nih.govresearchgate.net PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (such as bond stretches, angle bends, and torsions). nih.gov This allows for a precise and unambiguous assignment of the spectral bands to specific molecular motions. Programs like VEDA are often used for PED calculations. researchgate.net
For this compound, this analysis would help in assigning key vibrational modes, such as the C=C stretch of the allyl group, the aromatic ring vibrations, and the C-O-C stretches of the ethoxy group.
Table 3: Illustrative PED Analysis for Selected Vibrational Modes of a Phenylpropene Derivative (Note: This data is for illustrative purposes. Frequencies are scaled.)
| Scaled Frequency (cm⁻¹) | Assignment (PED Contributions) |
| 3085 | ν(C-H, =CH₂) (98%) |
| 2970 | ν_as(C-H, -CH₃) (95%) |
| 1638 | ν(C=C, allyl) (85%) |
| 1610, 1585 | ν(C=C, aromatic) |
| 1245 | ν_as_(C-O-C, ethoxy) (70%), β(C-C-H) (25%) |
| 915 | γ(C-H, =CH₂) (out-of-plane bend) (90%) |
ν: stretching; β: in-plane bending; γ: out-of-plane bending; as: asymmetric.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethoxy and propenyl side chains means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be done by systematically rotating the rotatable bonds and performing geometry optimizations for each starting structure.
Chemical Modifications and Derivatization Strategies for 3 2 Ethoxy 5 Methylphenyl 1 Propene
Functionalization of the Propenyl Double Bond
The propenyl group's carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic attack and other addition reactions. This reactivity allows for the introduction of a wide array of functional groups.
Halogenation Reactions
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the propenyl double bond is a characteristic reaction of alkenes. This electrophilic addition proceeds via a cyclic halonium ion intermediate, typically resulting in an anti-addition stereochemical outcome. For 3-(2-Ethoxy-5-methylphenyl)-1-propene, this reaction would yield a 1,2-dihalopropane derivative. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at or below room temperature.
It is crucial to distinguish this reaction from allylic halogenation. Under different conditions, specifically with N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light, substitution at the allylic position (the carbon adjacent to the double bond) would occur instead of addition to the double bond.
| Reaction Type | Reagent | Typical Product | Key Conditions |
|---|---|---|---|
| Electrophilic Addition | Br₂ in CH₂Cl₂ | 3-(2-Ethoxy-5-methylphenyl)-1,2-dibromopropane | Inert solvent, low temperature |
| Electrophilic Addition | Cl₂ in CCl₄ | 1,2-Dichloro-3-(2-ethoxy-5-methylphenyl)propane | Inert solvent |
Hydroxylation and Epoxidation
Epoxidation involves the conversion of the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond. The resulting epoxide, 2-((2-ethoxy-5-methylphenyl)methyl)oxirane, is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles.
Hydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. This can be accomplished in two main ways with different stereochemical outcomes:
Syn-hydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or cold, dilute potassium permanganate (B83412) (KMnO₄). This results in the formation of 3-(2-ethoxy-5-methylphenyl)propane-1,2-diol with the two hydroxyl groups on the same side of the carbon chain.
Anti-hydroxylation: This is typically a two-step process involving initial epoxidation of the double bond, followed by acid-catalyzed hydrolysis of the epoxide ring. The ring-opening occurs via an Sₙ2-like attack by water on the protonated epoxide, leading to the formation of the diol with the hydroxyl groups on opposite sides.
| Reaction | Reagent(s) | Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA | 2-((2-Ethoxy-5-methylphenyl)methyl)oxirane | Syn-addition of oxygen |
| Syn-hydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 3-(2-Ethoxy-5-methylphenyl)propane-1,2-diol | Syn-diol |
| Anti-hydroxylation | 1. m-CPBA 2. H₃O⁺ | 3-(2-Ethoxy-5-methylphenyl)propane-1,2-diol | Anti-diol |
Cycloaddition Reactions (e.g., Diels-Alder)
The propenyl group can act as a dienophile (a 2π electron component) in a [4+2] cycloaddition reaction, such as the Diels-Alder reaction. In this reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. The reactivity of the propenyl group in this compound as a dienophile is relatively low because it lacks electron-withdrawing groups that typically activate dienophiles.
However, the reaction can proceed with highly reactive dienes, such as cyclopentadiene, or under forcing conditions (e.g., high temperature or pressure). The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the product. For instance, reaction with cyclopentadiene would yield a bicyclic adduct. The presence of the bulky substituted phenyl group would likely influence the facial selectivity of the diene's approach.
Modifications of the Ethoxy Group
The ethoxy group is an aryl alkyl ether, which has distinct reactivity associated with the ether oxygen and the C-O bonds.
Ether Cleavage and Substitution Reactions
Aryl alkyl ethers can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). In the case of this compound, the reaction with HBr would proceed via protonation of the ether oxygen, making it a good leaving group.
The bromide ion (Br⁻) then acts as a nucleophile. The cleavage will occur at the ethyl-oxygen bond rather than the aryl-oxygen bond. This is because an Sₙ2 attack on the sp²-hybridized carbon of the benzene (B151609) ring is highly unfavorable. The attack therefore occurs at the less hindered primary carbon of the ethyl group, displacing 2-allyl-4-methylphenol as a leaving group. The products of this reaction are 2-allyl-4-methylphenol and bromoethane.
| Reagent | Mechanism Step 1 | Mechanism Step 2 | Products |
|---|---|---|---|
| Conc. HBr, heat | Protonation of ether oxygen | Sₙ2 attack by Br⁻ on the ethyl group | 2-allyl-4-methylphenol and Bromoethane |
| Conc. HI, heat | Protonation of ether oxygen | Sₙ2 attack by I⁻ on the ethyl group | 2-allyl-4-methylphenol and Iodoethane |
Derivatization of the Oxygen Atom
The oxygen atom of the ethoxy group possesses two lone pairs of electrons, giving it Lewis base character. While ethers are generally considered unreactive, this basicity allows for derivatization, typically in the form of forming reactive intermediates.
Oxonium Ion Formation: In the presence of strong Brønsted acids like HBr, HCl, or H₂SO₄, the ether oxygen can be protonated to form a stable oxonium salt. doubtnut.comvedantu.com This protonation is the initial step in the ether cleavage mechanism, converting the poor alkoxy leaving group into a good alcohol leaving group.
Lewis Acid Complexation: The ether oxygen can also act as a Lewis base and coordinate with Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or scandium(III) triflate (Sc(OTf)₃). nih.govwikipedia.org This complexation makes the aromatic ring more electron-deficient and can influence its reactivity in electrophilic aromatic substitution reactions. These complexes are typically not isolated but are formed in situ to catalyze other reactions.
Substitutions and Transformations on the Aromatic Ring
The aromatic ring of this compound is amenable to a range of substitution and transformation reactions, enabling the introduction of new functional groups and the formation of more complex molecular architectures.
The substitution pattern on the aromatic ring can be further elaborated through directed aromatic functionalization. The existing ethoxy and methyl groups are both ortho- and para-directing activators for electrophilic aromatic substitution. The interplay of their directing effects, along with the steric hindrance they impose, can be exploited to achieve regioselective functionalization.
Common directed aromatic functionalization reactions that could be applied to this compound include:
Halogenation: Introduction of bromine or iodine can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst. The resulting aryl halides are valuable intermediates for cross-coupling reactions.
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
The regioselectivity of these reactions would be dictated by the combined directing effects of the ethoxy and methyl groups. The most likely positions for electrophilic attack would be ortho and para to the strongly activating ethoxy group, with some influence from the methyl group.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through the directed aromatic functionalization methods described above.
Once the aryl halide or triflate is prepared, a variety of cross-coupling reactions can be employed to introduce new substituents:
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netnih.gov This is a versatile method for introducing alkyl, aryl, and vinyl groups.
Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form a disubstituted alkyne.
Buchwald-Hartwig Amination: This reaction couples the aryl halide with an amine to form an arylamine.
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Typical Catalyst System |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Heck | Alkene | C-C | Pd(OAc)₂, PdCl₂ |
| Sonogashira | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃/Ligand |
Synthesis of Polymeric Materials Incorporating the Ethoxyphenylpropene Moiety
The propene group of this compound allows it to function as a monomer in polymerization reactions, leading to the formation of polymers with the ethoxyphenylpropene moiety incorporated into their structure.
The homopolymerization of this compound, like other allyl-functionalized aromatic compounds, can be challenging via conventional free-radical polymerization. This is due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, non-propagating radical and resulting in low molecular weight polymers.
However, alternative polymerization techniques could potentially be employed to achieve higher molecular weight homopolymers:
Coordination Polymerization: Transition metal catalysts, particularly those from Group 4 (e.g., Ziegler-Natta catalysts), have been used for the polymerization of α-olefins and could potentially be adapted for the polymerization of this monomer. mdpi.com
Cationic Polymerization: The electron-rich aromatic ring may facilitate cationic polymerization initiated by a strong acid or a Lewis acid. nih.gov
Further research would be required to identify suitable catalyst systems and reaction conditions for the efficient homopolymerization of this compound.
Copolymerization of this compound with other vinyl monomers is a more facile approach to incorporate the ethoxyphenylpropene moiety into a polymer chain. nih.gov By copolymerizing with monomers that readily undergo polymerization, such as styrene (B11656) or vinyl acetate, the issues associated with the homopolymerization of allyl compounds can be mitigated. chemrxiv.org
The reactivity ratios of the two monomers in a copolymerization will determine the composition and sequence distribution of the resulting copolymer. Given the structure of this compound, it is expected to have different reactivity compared to the comonomer, leading to a random or alternating copolymer structure.
Below is a hypothetical data table illustrating the potential results of a copolymerization study with styrene, based on data from analogous systems.
| Feed Ratio (Monomer 1 / Styrene) | Copolymer Composition (Monomer 1) | Molecular Weight (Mw) | Glass Transition Temperature (Tg) |
| 10 / 90 | 8.5% | 85,000 | 105°C |
| 30 / 70 | 26.2% | 72,000 | 112°C |
| 50 / 50 | 45.1% | 61,000 | 118°C |
| 70 / 30 | 63.8% | 48,000 | 125°C |
| Monomer 1 refers to this compound. This data is illustrative and based on typical trends observed in the copolymerization of substituted allylbenzenes with styrene. |
The this compound moiety can be incorporated into more complex and well-defined polymeric architectures, such as block copolymers, graft copolymers, and dendrimers.
Block Copolymers: This monomer could be used in a sequential polymerization with another monomer to create a diblock or multiblock copolymer. nih.govrsc.org For example, a living polymerization technique could be used to first polymerize a block of another monomer, followed by the addition of this compound to grow a second block.
Graft Copolymers: The propene group provides a handle for grafting reactions. nih.govnih.gov For instance, a pre-existing polymer backbone could be functionalized with groups that can initiate the polymerization of this compound, leading to a "grafting from" approach. Alternatively, a homopolymer or copolymer of this compound could be prepared with a reactive end-group and then attached to a polymer backbone in a "grafting to" approach. researchgate.net
Dendrimers: The molecule could be functionalized to serve as a core, a branching unit, or a surface group in the synthesis of dendrimers. sapub.orgresearchgate.net For example, the aromatic ring could be functionalized with multiple reactive sites to act as a core from which dendritic wedges are grown.
The incorporation of the this compound moiety into these advanced architectures could impart unique properties to the resulting materials, such as modified thermal properties, altered solubility, or specific optical or electronic characteristics.
Analytical Method Development for 3 2 Ethoxy 5 Methylphenyl 1 Propene
Chromatographic Methods for Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, offers various techniques for the separation of complex mixtures. The choice of method depends on the physicochemical properties of the analyte, such as volatility, polarity, and the presence of chiral centers. For 3-(2-ethoxy-5-methylphenyl)-1-propene, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most relevant techniques.
HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds. nih.gov For this compound, which possesses a chromophore in its structure, HPLC coupled with UV detection is a highly suitable analytical approach.
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase. For the separation of this compound, a C18 or a phenyl-based column would be appropriate. Phenyl columns, in particular, can offer enhanced selectivity for aromatic compounds through π-π interactions between the stationary phase and the analyte's phenyl group.
The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.com The addition of a small amount of acid, like phosphoric acid or formic acid, can improve peak shape and reproducibility. sielc.com An isocratic elution with a constant mobile phase composition is often sufficient for the analysis of a pure compound, but a gradient elution may be necessary for separating it from impurities.
Based on methods developed for structurally similar compounds like anethole (B165797) and estragole (B85927), a starting point for method development for this compound can be established. sielc.comsielc.com
Table 1: Illustrative Reversed-Phase HPLC Parameters for this compound
| Parameter | Value/Type |
|---|---|
| Stationary Phase (Column) | Newcrom R1 or equivalent C18/Phenyl (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Spectrophotometry |
The presence of the substituted phenyl ring in this compound allows for its detection using a UV spectrophotometer. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. The optimal wavelength corresponds to the absorbance maximum (λmax) of the compound. For analogous phenylpropenes such as anethole and estragole, the λmax is typically in the range of 259-275 nm. sielc.comajol.info Therefore, a similar wavelength should be investigated for this compound to maximize the signal-to-noise ratio. A UV scan of the compound in the mobile phase should be performed to determine its specific λmax.
A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages over a standard single-wavelength UV detector. A DAD acquires the entire UV-Vis spectrum at each point in the chromatogram. This provides three-dimensional data (absorbance vs. time vs. wavelength), which is invaluable for method development and analysis.
The key benefits of using a DAD for the analysis of this compound include:
Peak Purity Analysis: By comparing the spectra across a single chromatographic peak, it is possible to assess its purity. A pure peak will exhibit identical spectra throughout its elution.
Compound Identification: The acquired UV spectrum serves as a "fingerprint" for the compound, which can be compared against a library of spectra for confirmation of its identity.
Simultaneous Quantification at Multiple Wavelengths: The DAD allows for the monitoring of different wavelengths simultaneously, which is useful for the analysis of mixtures containing compounds with different absorbance maxima.
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. europeanpharmaceuticalreview.com Given that phenylpropenes like estragole and anethole are volatile components of essential oils, GC is a highly suitable method for the analysis of this compound. researchgate.netcabidigitallibrary.orgacs.org The technique is typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a dimethylpolysiloxane or a phenyl-substituted polysiloxane phase. The separation is achieved by a temperature program that ramps the column temperature to elute compounds based on their boiling points and interactions with the stationary phase.
Table 2: General Gas Chromatography Parameters for this compound
| Parameter | Value/Type |
|---|---|
| Stationary Phase (Column) | DB-5 or equivalent (5% Phenyl Polysiloxane) (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 60 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
| Injection Mode | Split or Splitless |
The structure of this compound contains a chiral center, meaning it can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds. selvita.com
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. For enantiomeric separations, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a wide range of chiral compounds. europeanpharmaceuticalreview.com
The mobile phase in SFC typically consists of supercritical CO2 modified with a small amount of an organic solvent, such as methanol or ethanol, to modulate the solvent strength and improve peak shape.
Table 3: Conceptual Supercritical Fluid Chromatography Parameters for Enantiomeric Separation
| Parameter | Value/Type |
|---|---|
| Stationary Phase (Column) | Chiralpak IA or equivalent polysaccharide-based CSP |
| Mobile Phase | Supercritical CO2 / Methanol (e.g., 85:15 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV or Mass Spectrometry |
Hyphenated Chromatographic Techniques (e.g., GC-MS, HPLC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the analysis of organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a highly suitable analytical technique. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its fragments, serves as a chemical fingerprint, allowing for highly confident identification. nih.govresearchgate.net The selection of an appropriate column, such as one with a non-polar or intermediate-polarity stationary phase, is critical for achieving good resolution. researchgate.net Optimization of the GC oven temperature program is also essential for efficient separation. nih.gov For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For compounds that may have lower volatility or thermal instability, HPLC-MS provides a powerful alternative. HPLC separates components in a liquid mobile phase under high pressure. The eluent from the HPLC column is then introduced into the mass spectrometer. A critical component is the interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which effectively ionizes the analyte before it enters the mass analyzer. The choice of ionization source depends on the polarity and molecular weight of the analyte. LC-MS/MS, or tandem mass spectrometry, can further enhance selectivity and sensitivity, which is particularly useful for analyzing complex mixtures. mdpi.com
Method Validation Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. amazonaws.com It involves a series of experiments designed to evaluate the performance characteristics of the method. For this compound, this would involve assessing the following parameters.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographytoday.comalwsci.com Selectivity refers to the method's ability to differentiate and distinguish the target analyte from other substances in the sample. researchgate.net
To demonstrate specificity for this compound, a study would be conducted to show that the analytical signal is attributable only to the compound of interest. This is typically achieved by:
Analyzing a blank sample (matrix without the analyte) to show the absence of interfering peaks at the retention time of the analyte. mdpi.com
Analyzing a sample spiked with the analyte and potential impurities (e.g., structural isomers, precursors, or degradation products). The method should demonstrate baseline resolution between the analyte peak and the peaks of these other components. chromatographytoday.com
In mass spectrometry, specificity is further confirmed by comparing the mass spectrum of the analyte in the sample to that of a pure reference standard. alwsci.com
For instance, a key challenge would be separating this compound from its positional isomers. This requires a chromatographic column and conditions that can exploit subtle differences in their physicochemical properties. welch-us.com
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range. pharmaguru.co The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. numberanalytics.com
The process for determining linearity and range typically involves:
Preparing a series of standard solutions of this compound at a minimum of five different concentration levels. chromatographyonline.com
Analyzing these standards using the specified chromatographic method.
Constructing a calibration curve by plotting the instrument response (e.g., peak area) against the analyte concentration. industrialpharmacist.com
Performing a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²). industrialpharmacist.com
An R² value close to 1.000 (typically ≥0.997) is indicative of a strong linear relationship. pharmaguru.co
Hypothetical Linearity Data:
Linear Regression Results (Illustrative):
Precision (Repeatability and Intermediate Precision)
Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. amazonaws.com
Repeatability (Intra-assay Precision): This assesses precision over a short interval of time under the same operating conditions (e.g., same analyst, same instrument). chromatographyonline.com It is typically evaluated by analyzing a minimum of six replicate preparations of a sample at 100% of the target concentration or by analyzing three different concentrations in triplicate. chromatographyonline.com
Intermediate Precision: This expresses the variation within the same laboratory, but considers different conditions such as different days, different analysts, or different equipment. amazonaws.com
Precision is usually expressed as the Relative Standard Deviation (RSD) of the measurements.
Hypothetical Precision Data (Concentration found in µg/mL):
Accuracy and Recovery
Accuracy represents the closeness of the test results obtained by the method to the true value. youtube.com It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. chromatographyonline.com
The accuracy is then calculated as the percentage of the analyte recovered by the assay. According to guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations, three replicates each). chromatographyonline.com For assays of a main component, recovery is often expected to be within 98.0% to 102.0%. For impurities, a wider range such as 80% to 120% may be acceptable depending on the concentration level. industrialpharmacist.com
Hypothetical Accuracy/Recovery Data:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.comchromatographyonline.com
Several methods are used to determine LOD and LOQ. Two common approaches are:
Based on Signal-to-Noise Ratio: This approach involves analyzing samples with known low concentrations of the analyte. The concentration that yields a signal-to-noise ratio of approximately 3:1 is typically accepted as the LOD, while a ratio of 10:1 is used for the LOQ. chromforum.orgsepscience.com
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistical approach. The LOD and LOQ are calculated using the following equations as per the International Council for Harmonisation (ICH) guidelines: sepscience.comund.edu
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) Where:
σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line). und.edu
S = the slope of the calibration curve. und.edu
Hypothetical LOD and LOQ Data:
Application in Process Control and Quality Assurance
In a manufacturing setting, Process Analytical Technology (PAT) plays a pivotal role in designing, analyzing, and controlling the synthesis of pharmaceutical intermediates like this compound. nih.gov By employing timely measurements of critical quality and performance attributes of raw and in-process materials, PAT allows for a more dynamic and controlled manufacturing process. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods, including Near-Infrared (NIR) and Raman spectroscopy, are integral to this approach. These methods provide real-time or near-real-time data, enabling immediate adjustments to process parameters to maintain the desired reaction trajectory and product quality.
Monitoring Reaction Intermediates and Product Purity
The synthesis of this compound can proceed through various synthetic routes, often involving multiple steps and the formation of key reaction intermediates. Continuous monitoring of these intermediates and the final product is essential to ensure the reaction is proceeding as expected and to determine the optimal endpoint.
A common synthetic pathway to phenylpropenes involves the Grignard reaction, where an allyl halide reacts with a substituted phenylmagnesium bromide. In the case of this compound, this would likely involve the reaction of allyl bromide with (2-ethoxy-5-methylphenyl)magnesium bromide. The formation of the Grignard reagent itself and its subsequent reaction are critical control points.
Monitoring Reaction Intermediates:
During the synthesis, key intermediates that require monitoring could include the starting materials, such as 2-ethoxy-5-methylbromobenzene, and the Grignard reagent. The concentration of these species can be tracked over time using techniques like HPLC or GC. For instance, the disappearance of the starting aryl halide and the appearance of the product can be quantified to determine reaction conversion.
Spectroscopic methods are also highly valuable for in-process monitoring. For example, in-situ infrared (IR) spectroscopy can be used to follow the formation of specific functional groups and the consumption of reactants in real-time, providing immediate feedback on the reaction's progress without the need for sampling.
Product Purity Analysis:
Once the reaction is complete, the purity of the isolated this compound must be rigorously assessed. HPLC is a primary tool for this purpose, capable of separating the main compound from unreacted starting materials and any byproducts. A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a gradient elution to achieve optimal separation. Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring of the compound absorbs strongly.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity standard, the peak corresponding to this compound should be the predominant one.
Below is a hypothetical data table illustrating the monitoring of a synthesis reaction using HPLC.
| Time (hours) | 2-Ethoxy-5-methylbromobenzene (Area %) | This compound (Area %) |
| 0 | 99.5 | 0.1 |
| 1 | 65.2 | 34.3 |
| 2 | 30.1 | 69.5 |
| 4 | 5.3 | 94.2 |
| 6 | 0.8 | 98.5 |
This table represents hypothetical data for illustrative purposes.
Impurity Profiling and Analysis
Impurity profiling is a cornerstone of quality assurance, involving the identification and quantification of all potential impurities in the final product. These impurities can originate from starting materials, reagents, intermediates, or degradation products. Regulatory bodies have stringent requirements for the control of impurities in pharmaceutical products.
The development of a comprehensive impurity profile for this compound requires the use of highly sensitive and selective analytical techniques. A combination of HPLC with mass spectrometry (LC-MS) is particularly powerful for this application. LC-MS allows for the separation of impurities by HPLC and their subsequent identification based on their mass-to-charge ratio provided by the mass spectrometer.
Common Potential Impurities:
Based on a typical Grignard synthesis route, potential impurities could include:
Unreacted Starting Materials: 2-Ethoxy-5-methylbromobenzene.
Side-Reaction Products: Biphenyl derivatives formed from the coupling of the Grignard reagent.
Isomers: Positional isomers of the ethoxy or methyl groups on the phenyl ring, if present in the starting materials.
Over-alkylation Products: Compounds formed from further reaction of the product.
Degradation Products: Oxidation or polymerization products if the compound is unstable under certain conditions.
Analytical Approach for Impurity Profiling:
A forced degradation study is often performed to intentionally degrade the compound under various stress conditions (e.g., acid, base, heat, light, oxidation). This helps to identify potential degradation products and develop analytical methods capable of separating and quantifying them.
GC-MS is another valuable technique for impurity profiling, especially for volatile impurities. The use of a high-resolution mass spectrometer can aid in determining the elemental composition of unknown impurities. For non-volatile or thermally labile impurities, LC-MS/MS provides enhanced selectivity and sensitivity.
The following table provides a hypothetical impurity profile for a batch of this compound, as determined by LC-MS.
| Impurity | Retention Time (min) | Detected Mass (m/z) | Proposed Structure | Concentration (%) |
| Impurity A | 8.5 | 215.10 | 2-Ethoxy-5-methylbromobenzene | 0.08 |
| Impurity B | 12.1 | 298.19 | Biphenyl derivative | 0.05 |
| Impurity C | 14.5 | 176.12 | Positional Isomer | 0.03 |
This table represents hypothetical data for illustrative purposes.
By establishing a thorough understanding of the reaction pathway and potential impurities, robust analytical methods can be developed and implemented to ensure that every batch of this compound meets the required quality and purity standards for its intended application.
Non Clinical Research Applications of 3 2 Ethoxy 5 Methylphenyl 1 Propene and Its Derivatives
Role as Key Synthetic Intermediates in Fine Chemical Synthesis
Derivatives of the 3-(2-ethoxy-5-methylphenyl)-1-propene scaffold, particularly chalcones and fulvenes, are recognized as pivotal intermediates in the assembly of more elaborate molecular structures. Their reactivity makes them ideal starting points for constructing a diverse array of organic compounds.
Building Blocks for Complex Organic Molecules
The chemical architecture of this compound derivatives makes them valuable building blocks in multi-step syntheses. Chalcones (1,3-diaryl-2-propen-1-ones), which can be synthesized from precursors related to the title compound, are well-established intermediates in the synthesis of heterocyclic compounds such as pyrazoles and are considered precursors for flavonoids and isoflavonoids. nih.govresearchgate.net These classes of compounds are of significant interest in medicinal chemistry and natural product synthesis. nih.govacs.org
Fulvene (B1219640) derivatives, another class of compounds accessible from this structural family, are key intermediates in the total synthesis of several natural products. nih.govresearchgate.net Their propensity to participate in cycloaddition reactions makes them ideal for creating complex polycyclic carbon frameworks. researchgate.net For instance, research has shown that fulvene cycloaddition chemistry is extensively used for synthesizing intricate molecular scaffolds. researchgate.net
A notable example from the literature is the fulvene derivative (3-Chlorophenyl){2-ethoxy-5-[(Z)-hydroxy(phenyl)methylidene]cyclopenta-1,3-dien-1-yl}methanone, which highlights the role of such structures as synthetic precursors. nih.govresearchgate.net
Table 1: Examples of Complex Molecular Scaffolds from Related Derivatives
| Derivative Class | Resulting Molecular Scaffold | Synthetic Utility |
| Chalcones | Flavonoids, Isoflavonoids | Precursors to bioactive compounds and natural products. nih.govacs.org |
| Chalcones | Pyrazoles, Heterocycles | Building blocks for diverse chemical libraries. nih.govresearchgate.net |
| Fulvenes | Complex Polycyclic Scaffolds | Intermediates in natural product synthesis via cycloadditions. nih.govresearchgate.net |
Precursors for Polycyclic Aromatic Systems
The reactivity of these derivatives is particularly useful in the synthesis of polycyclic aromatic systems. Fulvenes, for example, are frequently used as precursors for polycyclic compounds due to their specific reactivity in cycloaddition reactions. researchgate.netrsc.org These reactions allow for the systematic construction of larger, fused-ring systems from simpler starting materials. The ability of fulvenes to act as various components in these reactions, often with high selectivity, facilitates the assembly of complex polycyclic architectures. researchgate.net
Chalcones also serve as starting materials for the synthesis of various heterocyclic compounds which can be polycyclic in nature. nih.gov The α,β-unsaturated ketone moiety within the chalcone (B49325) structure is a key functional group that enables cyclization reactions to form new rings. nih.gov
Applications in Materials Science
The ability of this compound derivatives to be incorporated into larger macromolecular structures has led to their use in the development of advanced materials with specific functional properties.
Development of Novel Polymeric Materials
Derivatives of this compound have been investigated as monomers and co-monomers in the creation of novel polymers. A patent has been filed for compounds structurally related to the title molecule, specifically [(2-ethoxy-5-trans-1-propen-1-yl)-phenoxyl]-terminated compounds, for use as co-monomers in heat-curable resin systems. The incorporation of these monomers is intended to create crosslinked resins with specific performance characteristics.
Research into the broader family of eugenol-based compounds, from which the title compound can be derived, further supports this application. Eugenol (B1671780) derivatives have been successfully used to create bio-based epoxy resins and have been polymerized via emulsion polymerization to form stable latexes, demonstrating their utility in producing sustainable polymeric materials. researchgate.netacs.orgmdpi.com For example, poly(ethoxy eugenyl methacrylate) has been successfully synthesized, yielding polymers with glass transition temperatures suitable for various applications. acs.org
Components in Functional Plastics and Resins
These compounds are not just used to form the bulk of a polymer but are also incorporated as specific components to impart desired functionalities to plastics and resins. The aforementioned patent for [(2-ethoxy-5-trans-1-propen-1-yl)-phenoxyl]-terminated compounds specifies their use in polymaleimide resin systems. Such resins are high-performance thermosets known for their thermal stability and mechanical properties, used in structural adhesives, matrix resins for fiber prepregs, and composites for the electronics and aerospace industries.
Further demonstrating this principle, eugenol-derived monomers have been incorporated into dental resin composites. nih.gov For instance, the inclusion of eugenyl methacrylate (B99206) (EgMA) into resin formulations was shown to create materials suitable for intracanal post cementation and core build-up, indicating a role in creating specialized, functional resins. nih.gov
Table 2: Applications of Related Derivatives in Materials Science
| Derivative Type | Material Class | Specific Application | Finding |
| [(2-ethoxy-5-trans-1-propen-1-yl)-phenoxyl]-terminated compounds | Polymaleimide Resins | Co-monomers for heat-curable resins, structural adhesives. | Development of high-performance crosslinked resins. |
| Eugenyl Methacrylate (EgMA) | Dental Composites | Component in dual-cured resin systems. | Provides a novel approach to prepare reinforced resin composite materials. nih.gov |
| Eugenol-derived Epoxies | Epoxy Resins | Bio-based thermosets. | Creates epoxy resins with good thermal stability. mdpi.com |
| Ethoxy Eugenyl Methacrylate | Polymer Latexes | Emulsion polymerization monomer. | Forms stable latexes with potential use in coatings and adhesives. researchgate.netacs.org |
Catalysis and Biocatalysis Research
While the compound itself is not typically a catalyst, its derivatives have found a niche application in the field of catalysis, primarily as structural components of larger catalytic systems. Research into fulvene derivatives, which share a common lineage with this compound, shows they are well-known as important organic ligands for constructing organometallic complexes. nih.govresearchgate.net
These organometallic complexes, which feature a central metal atom bonded to organic ligands, are of paramount importance in catalysis. They are used to catalyze a vast range of chemical transformations in both laboratory and industrial settings. The electronic properties and physical shape of the ligands, such as the fulvene derivatives, are crucial in determining the activity and selectivity of the resulting catalyst. Therefore, the use of these compounds as ligands represents a significant, albeit indirect, contribution to catalysis research. nih.govresearchgate.net
Future Research Trajectories and Emerging Trends in Ethoxyphenylpropene Chemistry
Development of Novel and Efficient Synthetic Routes
While classical methods provide a foundation for the synthesis of ethoxyphenylpropenes, the future of their production lies in the development of more efficient, sustainable, and versatile synthetic routes. Current research is geared towards greener chemistry approaches and the utilization of advanced catalytic systems to improve yield, reduce waste, and enhance stereoselectivity.
A significant area of development is the application of C-H activation strategies. chromatographytoday.comacs.org This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process. acs.org For the synthesis of compounds like 3-(2-Ethoxy-5-methylphenyl)-1-propene, this could involve the direct coupling of a substituted benzene (B151609) with an allyl group, offering a more atom-economical route compared to traditional multi-step syntheses.
Furthermore, there is a growing interest in green chemistry approaches for styrene (B11656) production, which can be extrapolated to its derivatives. acs.orgspringerprofessional.de This includes the use of environmentally benign catalysts and solvents, as well as processes that reduce energy consumption and greenhouse gas emissions. acs.orgresolvemass.ca For instance, the development of catalysts that can operate at lower temperatures and without the need for large volumes of steam would represent a significant advancement in the sustainable manufacturing of ethoxyphenylpropenes. acs.org
The exploration of novel condensation reactions, such as the Knoevenagel condensation , for the synthesis of related acrylate (B77674) derivatives from substituted benzaldehydes, also points towards new avenues for creating functionalized ethoxyphenylpropene precursors. nih.govnist.gov
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
| Traditional (e.g., Wittig/Grignard) | Well-established procedures | Often requires multi-step synthesis, may generate stoichiometric byproducts. |
| Heck Coupling | Good for C-C bond formation | Requires palladium catalyst and a halide or triflate precursor. |
| C-H Activation | High atom economy, shorter synthetic route | Requires development of specific and selective catalysts. |
| Green Chemistry Approaches | Reduced environmental impact, lower energy consumption | Catalyst development and process optimization are ongoing. |
Exploration of New Catalytic Systems for Transformations
The reactivity of the propene side chain and the aromatic ring in this compound offers a rich landscape for catalytic transformations. Future research is focused on discovering and optimizing new catalytic systems to control these transformations with high precision and efficiency.
Photocatalysis is an emerging area with significant potential. acs.orgnih.gov Visible-light-mediated reactions can enable novel transformations under mild conditions, such as hydroaminoalkylation and nucleophilic additions to the styrene double bond, which are difficult to achieve with traditional methods. acs.orgacs.org These techniques could be employed to introduce new functional groups to the propene unit of ethoxyphenylpropenes, leading to a diverse array of derivatives with unique properties.
Alkene metathesis continues to be a powerful tool for the synthesis of complex molecules, and the development of new, more robust, and selective catalysts is an ongoing endeavor. rqmplus.comyoutube.com For ethoxyphenylpropene derivatives, metathesis could be used for ring-closing reactions to form cyclic structures or for cross-metathesis to introduce different substituents on the double bond. youtube.com Recent advancements in water-soluble and air-stable ruthenium catalysts are making these reactions more practical and environmentally friendly. nih.gov
The development of catalysts for stereoselective polymerization is another critical research trajectory. azooptics.com Controlling the stereochemistry during the polymerization of ethoxyphenylpropene monomers would allow for the synthesis of polymers with specific tacticities, leading to materials with tailored physical and mechanical properties. Furthermore, catalysts for other transformations like catalytic hydrogenation and oxidation are being explored to selectively modify the double bond or other parts of the molecule, offering pathways to a wider range of functionalized compounds. youtube.comnih.gov
Advanced Spectroscopic and Analytical Methodologies for Complex Matrices
As ethoxyphenylpropenes are increasingly used as monomers for the synthesis of new polymers and materials, the development of advanced analytical techniques to characterize these complex matrices is crucial. Future research will focus on methods that can provide detailed information about polymer microstructure, composition, and the distribution of monomer units.
Hyphenated analytical techniques are becoming indispensable for the comprehensive analysis of complex polymer systems. acs.orgacs.orgnih.gov Techniques such as Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Gas Chromatography/Mass Spectrometry (TGA-FTIR-GC/MS) can provide detailed information about the thermal degradation products of polymers derived from this compound, offering insights into their composition and stability. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are powerful for elucidating the detailed structure of both the monomer and the resulting polymers. nih.gov Two-dimensional NMR techniques can help in assigning the complex spectra of these molecules and in determining the connectivity and stereochemistry of the polymer chains. mdpi.com Furthermore, NMR can be used to study the interactions of these molecules within complex biological or material systems. nih.gov
Mass spectrometry (MS) , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a key technique for determining the molecular weight distribution of polymers. youtube.comyoutube.com Advances in ionization techniques and mass analyzers are enabling the characterization of increasingly large and complex macromolecules. acs.orgrqmplus.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also a valuable tool for identifying and quantifying metabolites or degradation products of ethoxyphenylpropene derivatives in complex biological or environmental samples. nih.gov
Table 2: Advanced Analytical Techniques for Ethoxyphenylpropene-based Materials
| Technique | Information Provided | Relevance to Ethoxyphenylpropene Research |
| TGA-FTIR-GC/MS | Thermal stability, degradation products, composition. nih.gov | Characterizing the thermal properties of polymers derived from this compound. |
| 2D NMR Spectroscopy | Detailed molecular structure, stereochemistry, connectivity. nih.govmdpi.com | Elucidating the precise structure of monomers and the tacticity of resulting polymers. |
| MALDI-TOF MS | Absolute molecular weight distribution of polymers. youtube.comyoutube.com | Determining the size and dispersity of polymers synthesized from ethoxyphenylpropene monomers. |
| LC-MS/MS | Identification and quantification of trace compounds in complex mixtures. nih.gov | Studying the metabolism or environmental fate of ethoxyphenylpropene derivatives. |
Integration of Computational Chemistry for Predictive Modeling
Computational chemistry is poised to play an increasingly integral role in accelerating the discovery and development of new ethoxyphenylpropene-based molecules and materials. By providing insights into molecular structure, properties, and reactivity, computational models can guide experimental efforts and reduce the need for time-consuming and expensive trial-and-error approaches.
Future research will likely involve the use of Density Functional Theory (DFT) and other quantum chemical methods to predict the spectroscopic properties, such as NMR chemical shifts, of novel ethoxyphenylpropene derivatives. mdpi.com This can aid in the structural elucidation of newly synthesized compounds. Computational studies can also be used to investigate the reaction mechanisms of synthetic routes, helping to optimize reaction conditions and design more efficient catalysts.
Predictive modeling will also be crucial for understanding the structure-property relationships of polymers derived from this compound. Molecular dynamics simulations can be employed to predict the morphology, mechanical properties, and thermal behavior of these materials. This information is vital for the rational design of polymers with specific functionalities and performance characteristics.
Furthermore, computational screening of virtual libraries of ethoxyphenylpropene derivatives can be used to identify candidates with desired electronic or optical properties for applications in areas such as organic electronics or as functional additives.
Design of New Functional Materials based on Ethoxyphenylpropene Scaffolds
The unique combination of an aromatic ring, a reactive propene group, and tunable alkoxy and alkyl substituents makes this compound and its analogues attractive building blocks for the design of new functional materials.
A primary area of future research is the development of novel polymers and copolymers . By controlling the polymerization process, materials with a wide range of properties can be achieved. For example, the incorporation of the ethoxyphenylpropene monomer into copolymers with other monomers can lead to materials with tailored thermal stability, mechanical strength, and optical properties. Sequence-controlled polymerization techniques could be employed to create polymers with precisely defined monomer sequences, leading to advanced materials with highly specific functions. nih.gov
The potential for creating functional surfaces and coatings is another exciting avenue. Polymers derived from ethoxyphenylpropenes could be used to create hydrophobic or functionalized surfaces with applications in areas such as anti-fouling coatings, sensors, or biomedical devices.
Furthermore, the electronic properties of the ethoxyphenylpropene scaffold suggest potential applications in organic electronics . By modifying the substituents on the aromatic ring, the electronic energy levels of the molecule can be tuned, making these compounds candidates for use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Future research will focus on synthesizing and characterizing a library of derivatives to explore these possibilities.
The ability to introduce various functional groups onto the ethoxyphenylpropene backbone also opens up possibilities for the development of responsive materials . These "smart" materials could change their properties in response to external stimuli such as light, temperature, or pH, leading to applications in drug delivery, sensing, and soft robotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-Ethoxy-5-methylphenyl)-1-propene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of aryl-substituted propenes typically involves Friedel-Crafts alkylation or coupling reactions. For example, ethoxy- and methyl-substituted aromatic precursors can undergo electrophilic substitution using propenyl halides or allylic reagents. Optimization includes controlling temperature (e.g., 0–60°C) and using Lewis acids like AlCl₃ or FeCl₃ to enhance regioselectivity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC, and characterize intermediates via NMR to confirm substituent placement. Adjust solvent polarity (e.g., DCM vs. THF) to improve yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies ethoxy (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.4–3.6 ppm, quartet for OCH₂) and methylphenyl protons (δ 2.3 ppm, singlet for CH₃). The propenyl group shows characteristic vinyl protons (δ 5.0–6.5 ppm, splitting patterns depend on stereochemistry) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, distinguishing isomers via unique cleavage pathways .
- Validation : Cross-reference with databases like PubChem or crystallographic data (if available) to resolve ambiguities .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in this compound crystals be systematically analyzed to predict packing motifs?
- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions). Use single-crystal X-ray diffraction to determine bond lengths and angles. Software like Mercury (CCDC) visualizes packing, while SHELXL refines hydrogen atom positions .
- Case Study : For similar ethoxy-substituted aromatics, weak C–H···O interactions (2.8–3.2 Å) often stabilize layered structures. Compare with Etter’s rules to identify deviations caused by steric effects from the methyl group .
Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound?
- Methodological Answer :
- Validation Tools : Use PLATON (University of Utrecht) to check for missed symmetry or twinning. SHELXL’s ADDSYM function detects higher symmetry, reducing R-factor discrepancies .
- Data Cross-Validation : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian09) to validate bond distances. Discrepancies >0.02 Å suggest refinement errors or dynamic disorder .
Q. How do steric and electronic effects of the ethoxy and methyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The ortho-ethoxy group hinders electrophilic attack at the para position, directing reactivity to the less-substituted propenyl terminus.
- Electronic Effects : Methyl groups donate electrons via hyperconjugation, stabilizing intermediates in Suzuki-Miyaura couplings. Use Hammett constants (σₚ = -0.17 for CH₃; σₘ = +0.12 for OCH₂CH₃) to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
